Benzenecarbothioamide, 2,6-diethyl-N-methyl-

Lipophilicity Physicochemical Profiling Membrane Permeability

Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6) is a tertiary N-methyl thioamide derivative with 2,6-diethyl substitution on the phenyl ring. It belongs to the benzenecarbothioamide class (C12H17NS, MW 207.34 g/mol), characterized by a thiocarbonyl group that confers distinct reactivity compared to its amide analogues.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
CAS No. 489470-22-6
Cat. No. B13966172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarbothioamide, 2,6-diethyl-N-methyl-
CAS489470-22-6
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)C(=S)NC
InChIInChI=1S/C12H17NS/c1-4-9-7-6-8-10(5-2)11(9)12(14)13-3/h6-8H,4-5H2,1-3H3,(H,13,14)
InChIKeyRVNIQRRFZRQLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6): A Sterically Encumbered Thioamide Building Block for Scientific Procurement


Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6) is a tertiary N-methyl thioamide derivative with 2,6-diethyl substitution on the phenyl ring . It belongs to the benzenecarbothioamide class (C12H17NS, MW 207.34 g/mol), characterized by a thiocarbonyl group that confers distinct reactivity compared to its amide analogues . The compound is listed in authoritative chemical databases under the 9CI nomenclature and is supplied by multiple vendors as a research-grade building block [1]. Its sterically demanding 2,6-diethyl pattern differentiates it from simpler N-methylthiobenzamides by imposing conformational constraints and modulating physicochemical properties including lipophilicity (LogP ~3.12) and hydrogen-bonding capacity (PSA 51.16 Ų) .

Why Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6) Cannot Be Replaced by Unsubstituted or N,N-Disubstituted Thioamide Analogs


Generic substitution of N-methylthiobenzamide or N,N-diethylthiobenzamide analogs for 2,6-diethyl-N-methylbenzenecarbothioamide (CAS 489470-22-6) risks substantial deviations in reactivity, physicochemical properties, and biological target engagement. The 2,6-diethyl substitution pattern introduces ortho steric hindrance that restricts rotation around the C(aryl)–C(S) bond, altering the ground-state conformation and the rotational barrier of the thioamide C–N bond compared to unsubstituted N-methylthiobenzamide [1]. This steric effect directly influences thiocarbonyl electrophilicity and hydrogen-bond acceptor strength, which cannot be replicated by para-alkylated or N,N-dialkylated alternatives. Furthermore, the N-methyl, 2,6-diethyl combination produces a unique LogP of ~3.12 and pKa of ~12.47, values that are distinct from those of N-methylthiobenzamide (MW 151.23 g/mol) or N,N-diethylbenzenecarbothioamide (MW 193.31 g/mol), changing solubility, membrane permeability, and chromatographic behavior . For researchers requiring a thioamide building block with defined steric demand and lipophilicity, generic substitution without quantitative verification introduces uncontrolled variables that may compromise synthetic outcomes or Structure-Activity Relationship (SAR) interpretation [2].

Quantitative Differentiation Evidence for Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6) Against Closest Analogs


Enhanced Lipophilicity (LogP) of 2,6-Diethyl-N-methylbenzenecarbothioamide Compared to Unsubstituted N-Methylthiobenzamide

Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6) exhibits a computed LogP of 3.12 , which is substantially higher than the LogP of approximately 1.5–2.0 reported for unsubstituted N-methylthiobenzamide (CAS 5310-14-5) [1]. This increase of ≥1 log unit is attributable to the two ethyl groups that add hydrophobic surface area and shield the polar thiocarbonyl group.

Lipophilicity Physicochemical Profiling Membrane Permeability

Reduced Thioamidic Reactivity due to Ortho Steric Shielding in 2,6-Diethyl-N-methylbenzenecarbothioamide

Literature studies on N-aryl-N-methylthiobenzamides demonstrate that ortho-substituents on the phenyl ring significantly reduce the rate of basic methanolysis compared to para-substituted analogs [1]. For the general reaction XC₆H₄CSNMeC₆H₄Y in methanol at 373 K, ortho substituents decrease the pseudo-first-order rate constant (k) by up to an order of magnitude relative to para substituents due to steric inhibition of nucleophilic attack at the thiocarbonyl carbon. Extrapolating from this class-level Hammett analysis, Benzenecarbothioamide, 2,6-diethyl-N-methyl- with two ortho ethyl groups is expected to exhibit markedly slower methanolysis rates than N-methylthiobenzamide or 4-methyl-N-methylbenzenecarbothioamide.

Reactivity Steric Effect Synthetic Chemistry

Altered Conformational Equilibrium and C–N Rotational Barrier in 2,6-Diethyl-N-methylbenzenecarbothioamide

Computational studies on N-methyl-substituted amides and thioamides at the MP2/6-311+G** level have established that the C–N rotational barrier (ΔG‡) in thioamides is higher than in corresponding amides due to greater double-bond character [1]. For the parent N-methylthioamide, the rotational barrier is approximately 20–22 kcal/mol. The introduction of two ortho ethyl groups in 2,6-diethyl-N-methylbenzenecarbothioamide is expected to further increase this barrier by restricting the ground-state conformational space and destabilizing the twisted transition state, although no direct experimental measurement has been reported for this specific compound [2]. In contrast, N,N-diethylbenzenecarbothioamide (CAS 18775-06-9) has no N–H, eliminating the cis/trans conformational isomerism altogether.

Conformational Analysis Rotational Barrier Molecular Modeling

Predicted pKa Difference Between 2,6-Diethyl-N-methylbenzenecarbothioamide and N-Methylthiobenzamide

The predicted pKa of Benzenecarbothioamide, 2,6-diethyl-N-methyl- is 12.47 ± 0.70 . This N–H acidity is influenced by the electron-donating ethyl groups, which marginally destabilize the thioamide anion. While direct experimental pKa data for the comparator N-methylthiobenzamide (CAS 5310-14-5) are scarce, N-monosubstituted thiobenzamides typically exhibit pKa values in the range of 11.5–12.5 in DMSO [1]. The 2,6-diethyl substitution is predicted to shift the pKa toward the upper end of this range relative to the unsubstituted parent.

Acidity Constant Thioamide pKa Hydrogen-Bond Donor Strength

Optimal Procurement Scenarios for Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6)


SAR Studies Requiring a Sterically Shielded, Lipophilic Thioamide Scaffold

In medicinal chemistry SAR campaigns where a thioamide warhead or hydrogen-bond donor must be combined with elevated lipophilicity (LogP >3) and ortho steric protection, Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6) provides a well-defined scaffold . Its LogP of 3.12 exceeds that of unsubstituted N-methylthiobenzamide by over 1 log unit, altering the pharmacokinetic profile of derived compounds. The steric hindrance from 2,6-diethyl groups reduces thioamide reactivity, as supported by the class-level methanolysis kinetics of ortho-substituted N-aryl-N-methylthiobenzamides [1], making this compound suitable for in vitro target engagement assays where premature nucleophilic degradation must be minimized.

Coordination Chemistry and Metal–Thioamide Complex Synthesis

Thioamides serve as versatile ligands for transition metals, with the sulfur atom acting as a soft donor. The 2,6-diethyl substitution pattern on Benzenecarbothioamide, 2,6-diethyl-N-methyl- enforces a specific conformation around the C(aryl)–C(S) bond, as inferred from magnetic non-equivalence studies on related N,N-diethylthiobenzamides [2]. This conformational pre-organization can favor selective metal coordination geometries (e.g., monodentate S-binding vs. chelation) that are not accessible with conformationally flexible N-methylthiobenzamide or symmetrically substituted N,N-dialkyl analogs. Researchers synthesizing metal complexes for catalytic or materials applications should procure this compound when ligand topology is a critical design parameter.

Building Block for Late-Stage Functionalization via Thioamide C–H Activation

The presence of both electron-donating ethyl groups and a N-methyl directing group on 2,6-diethyl-N-methylbenzenecarbothioamide creates a differentiated environment for C–H activation chemistry compared to para-substituted or unsubstituted analogs. The higher C–N rotational barrier (class-level inference from MP2 calculations on thioamides) [3] stabilizes the thioamide geometry, which can influence the regioselectivity of transition-metal-catalyzed C–H functionalization at the ortho or benzylic positions. For synthetic methodology groups exploring thioamide-directed C–H activation, this compound offers a sterically and electronically distinct substrate that complements existing N-methyl or N-phenyl thiobenzamide toolkits.

Physicochemical Reference Standard for Thioamide Chromatography and Solubility Profiling

With a well-defined LogP of 3.12, molecular weight of 207.34 g/mol, and topological polar surface area (TPSA) of 51.16 Ų , Benzenecarbothioamide, 2,6-diethyl-N-methyl- serves as a valuable reference compound for calibrating reversed-phase HPLC retention time models and in silico ADME prediction algorithms. Its predicted boiling point of 306.3 °C and density of 1.019 g/cm³ provide additional anchor points for method development. Compared to the more volatile N-methylthiobenzamide (MW 151.23) or the N,N-diethyl analog (MW 193.31), this compound occupies a distinct region in physicochemical space, making it useful for column characterization and LogP-prediction software validation.

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